molecular formula C6H9N3S B1361962 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol CAS No. 6232-84-4

4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1361962
CAS No.: 6232-84-4
M. Wt: 155.22 g/mol
InChI Key: AMYLVBJMISUQDV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission . Additionally, this compound interacts with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing protective effects against oxidative damage .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating the expression of genes related to these pathways, this compound can induce cell cycle arrest and promote apoptosis in cancer cells . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can either block substrate access or induce conformational changes that reduce enzyme activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including persistent alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic effects, including liver and kidney damage, as well as disruptions in normal metabolic processes . Threshold effects have been observed, where the compound’s beneficial effects are maximized at intermediate doses, while adverse effects become prominent at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound has been shown to affect the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous substances . Additionally, this compound can influence metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy balance and redox status .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as tissue type, blood flow, and the presence of binding proteins that can sequester the compound and modulate its availability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to accumulate in specific cellular compartments, such as the mitochondria and the nucleus . This localization is mediated by targeting signals and post-translational modifications that direct this compound to these organelles . In the mitochondria, the compound can influence energy production and oxidative stress responses, while in the nucleus, it can modulate gene expression and cell cycle regulation .

Chemical Reactions Analysis

Types of Reactions

4-Allyl-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, thiols, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-allyl-5-methyl-4H-1,2,4-triazole-3-thiol include:

Uniqueness

This compound is unique due to its allyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This structural feature allows for the formation of various derivatives with potentially novel properties and applications .

Properties

IUPAC Name

3-methyl-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c1-3-4-9-5(2)7-8-6(9)10/h3H,1,4H2,2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYLVBJMISUQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167874
Record name 2,4-Dihydro-5-methyl-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6232-84-4
Record name 2,4-Dihydro-5-methyl-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6232-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-5-methyl-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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